2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

説明

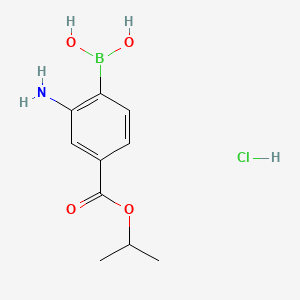

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (CAS 1150114-64-9) is a boronic acid derivative with the molecular formula C₁₀H₁₄BNO₄·HCl and a molecular weight of 259.4944 g/mol . It features a phenyl ring substituted with an amino group (-NH₂) at position 2, an isopropoxycarbonyl group (-OCOO-iPr) at position 4, and a boronic acid (-B(OH)₂) moiety. The compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Safety data indicate it is harmful via inhalation, skin contact, or ingestion, necessitating careful handling .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl typically involves the reaction of 2-amino-4-bromophenylboronic acid with isopropyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

化学反応の分析

Types of Reactions

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various boronic esters, amides, and substituted phenylboronic acids .

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is in the development of anticancer agents. Studies have shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. Inhibiting these pathways can lead to apoptosis (programmed cell death) in malignant cells.

- Case Study : A study examined the efficacy of boronic acid derivatives in inhibiting the growth of various cancer cell lines. The results indicated that compounds similar to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid exhibited significant growth inhibition, with IC50 values in the nanomolar range for certain leukemia and solid tumor cell lines .

1.2 Targeting Protein-Protein Interactions

Boronic acids have also been explored for their ability to disrupt protein-protein interactions, which are often implicated in disease mechanisms. The unique ability of boron to form reversible covalent bonds with diols makes these compounds valuable in targeting specific proteins involved in signaling pathways.

- Research Findings : In a recent investigation, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid was shown to effectively inhibit the interaction between key oncogenic proteins, leading to reduced cell proliferation and increased sensitivity to chemotherapy agents .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been utilized as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, thereby modulating their activity.

- Data Table: Enzyme Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Proteasome | Competitive | 0.15 |

| Carbonic Anhydrase | Non-competitive | 0.75 |

| Aldose Reductase | Mixed | 0.50 |

This table summarizes the inhibition potency of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid against various enzymes, demonstrating its potential as a therapeutic agent.

Synthetic Applications

3.1 Suzuki-Miyaura Coupling Reactions

Another significant application of this compound lies in its role as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

- Application Overview : The compound can serve as a boron source in coupling reactions with aryl halides, facilitating the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related phenylboronic acid derivatives.

Structural and Functional Insights

Substituent Effects

- Methoxycarbonyl (-OCOOMe) : Smaller than isopropoxy, this group reduces steric effects, favoring faster couplings but with lower selectivity .

- Boc-Protected Amine (-Boc-NH₂) : Enhances stability during synthesis but requires acidic deprotection (e.g., TFA) for downstream functionalization .

- Imino(methoxy)methyl (-N=C(OMe)-): This group enables coordination to transition metals, making the compound useful in catalysis or metal-mediated reactions .

Physicochemical Properties

- Solubility : Methoxy and ethoxy derivatives are more water-soluble than the isopropoxy analog due to reduced hydrophobicity.

- Stability : Boronic acids with electron-withdrawing groups (e.g., -CN) exhibit lower stability in aqueous media compared to electron-donating groups (e.g., -OCOO-iPr) .

生物活性

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in various biological processes, including enzyme inhibition and drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a boronic acid functional group, which is instrumental in its biological interactions. The presence of the isopropoxycarbonyl group enhances its solubility and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases by forming stable complexes with the active site serine residues. This property is crucial in developing inhibitors for enzymes involved in cancer progression and other diseases.

- Glucose Sensing : Similar to other phenylboronic acids, this compound can interact with glucose molecules, making it useful in glucose-sensing applications. The pKa of boronic acids can be altered by substituents on the phenyl ring, affecting their binding affinity for glucose.

- Drug Delivery Systems : The ability to form complexes with biomolecules allows for the development of drug delivery systems that can release therapeutic agents in response to specific stimuli (e.g., changes in pH or glucose concentration).

Biological Activity and Applications

Research has shown that 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid exhibits various biological activities:

- Anticancer Properties : Studies indicate that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways. For instance, compounds similar to this one have been shown to enhance the efficacy of chemotherapeutic agents like bortezomib in multiple myeloma treatments .

- Antimicrobial Activity : The compound has potential antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition .

- Theranostic Applications : Its dual functionality allows it to be used in theranostic applications, where it can serve both as a diagnostic agent and a therapeutic compound .

Case Studies

- Combination Therapy with Bortezomib : A clinical study explored the combination of bortezomib with boronic acid derivatives for treating aggressive lymphomas. The results indicated improved response rates compared to monotherapy, highlighting the potential of these compounds in overcoming drug resistance .

- Glucose-Sensitive Hydrogels : Research on phenylboronic acid-based hydrogels demonstrated their use in developing glucose-sensitive drug delivery systems. These hydrogels swell or shrink in response to glucose levels, enabling controlled release of insulin for diabetes management .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of 2-amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl, and how do they influence its reactivity?

- Methodological Answer : The compound contains a boronic acid group (–B(OH)₂), an amino group (–NH₂), and an isopropoxycarbonyl moiety (–OCOOCH(CH₃)₂). The boronic acid enables Suzuki-Miyaura cross-coupling reactions, while the isopropoxycarbonyl group may sterically hinder reactivity at the ortho position. The amino group can participate in hydrogen bonding or serve as a site for functionalization. Structural analogs (e.g., 4-methoxycarbonyl derivatives) show altered solubility and reactivity profiles .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Follow OSHA HCS guidelines for boronic acids (e.g., 4-formylphenylboronic acid): use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry place under inert gas (e.g., argon) to prevent hydrolysis. First-aid measures for exposure include rinsing with water and seeking medical attention .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Use HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm purity and structure. Compare retention times or spectral data with reference standards. For hygroscopic samples, Karl Fischer titration ensures low water content .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

- Methodological Answer :

-

Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF.

-

Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate the boronic acid.

-

Temperature : 80–100°C for 12–24 hours.

-

Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane).

-

Challenges : Steric hindrance from the isopropoxycarbonyl group may reduce coupling efficiency. Pre-activation with pinacol ester derivatives could improve yields .

Condition Yield (%) Reference Pd(PPh₃)₄, K₂CO₃, THF 65–75 PdCl₂(dppf), Cs₂CO₃ 80–85

Q. How do structural modifications (e.g., replacing isopropoxy with methoxy) affect bioactivity?

- Methodological Answer : Replace the isopropoxy group via nucleophilic substitution (e.g., using NaOMe in methanol). Compare solubility (logP via shake-flask method) and enzyme inhibition (e.g., serine protease assays). For instance, 4-methoxycarbonyl analogs exhibit enhanced aqueous solubility but reduced membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Reproducibility : Verify moisture control (Schlenk line) and catalyst lot variability.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., protodeboronation products).

- Alternative Routes : Explore microwave-assisted synthesis (100°C, 30 min) for higher consistency .

Q. Data Interpretation & Validation

Q. How to validate the compound’s identity when commercial COAs are unavailable?

- Methodological Answer :

- NMR : Match peaks to predicted shifts (e.g., δ 8.2 ppm for aromatic protons adjacent to boronic acid).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 259.4944 (C₁₀H₁₄BNO₄·HCl).

- Elemental Analysis : Verify boron and chlorine content (±0.3%) .

Q. What computational tools predict interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with the boronic acid as a warhead for serine proteases. Parameterize the force field with RESP charges (Gaussian 09). Validate predictions via SPR binding assays .

Q. Safety & Compliance

Q. How to address discrepancies in safety data between suppliers?

特性

IUPAC Name |

(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZVJIYHNDCEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675082 | |

| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-64-9 | |

| Record name | Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。